4-(Benzo[b]thiophen-3-yl)butan-2-ol
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Overview
Description
4-(Benzo[b]thiophen-3-yl)butan-2-ol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-ol typically involves the condensation of benzothiophene derivatives with appropriate reagents. One common method includes the reaction of benzothiophene with butan-2-ol in the presence of a catalyst under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[b]thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
4-(Benzo[b]thiophen-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of materials with specific electronic properties
Mechanism of Action
The mechanism by which 4-(Benzo[b]thiophen-3-yl)butan-2-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound with similar structural features.
Thiophene: A simpler analog with a sulfur-containing five-membered ring.
Benzofuran: A structurally related compound with an oxygen atom instead of sulfur
Uniqueness: 4-(Benzo[b]thiophen-3-yl)butan-2-ol is unique due to the presence of both the benzothiophene ring and the butan-2-ol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)butan-2-ol |
InChI |
InChI=1S/C12H14OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
InChI Key |
XZJGZINXPULGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
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